molecular formula C14H16O4 B2711628 Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate CAS No. 31846-34-1

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate

Cat. No.: B2711628
CAS No.: 31846-34-1
M. Wt: 248.278
InChI Key: UQLYGZXJQPCYHT-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate is a chemical compound with the molecular formula C14H16O4 . It has a molecular weight of 248.28 . The IUPAC name for this compound is ethyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O4/c1-3-18-14(16)11-7-5-9-4-6-10(17-2)8-12(9)13(11)15/h4,6,8,11H,3,5,7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the retrieved data.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Cyclopenta[a]naphthalene Derivatives

    This compound has been involved in the synthesis of cyclopenta[a]naphthalene derivatives, which are explored for their DNA binding properties. These derivatives have shown mild growth inhibitory effects on leukemic cells and bind to calf thymus DNA, indicating potential applications in cancer research (Kundu, 1980).

  • Crystal and Molecular Structure Studies

    Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its bromophenyl counterpart have been structurally characterized through single crystal X-ray diffraction, indicating their importance in understanding molecular interactions and stability, which could be beneficial in material science and medicinal chemistry (Kaur et al., 2012).

Chemical Reactions and Applications

  • Furan Derivatives Synthesis

    The reaction of related compounds with strong bases has been utilized to synthesize furan derivatives, showcasing the versatility of these compounds in organic synthesis. Such derivatives are important for the development of pharmaceuticals and agrochemicals (Horaguchi et al., 1983).

  • Self-assembly of Vesicles

    A study on amphiphilic aromatic amide-based oligomers, designed from naphthalene segments, revealed their ability to self-assemble into vesicular structures. This finding could have implications for the development of nanomaterials and drug delivery systems (Xu et al., 2009).

Potential Anticancer Applications

  • Anticancer Drug Synthesis: A naphthalene derivative, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, has been synthesized and evaluated for its anticancer properties. It induces cell death in various human cancer cell lines, suggesting its potential as a new anticancer drug (Nishizaki et al., 2014).

Properties

IUPAC Name

ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-3-18-14(16)11-7-5-9-4-6-10(17-2)8-12(9)13(11)15/h4,6,8,11H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYGZXJQPCYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1=O)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The starting 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid, which is a known product, can be prepared as follows: a solution of 7-methoxy-3,4-dihydronaphthalene-1(2H)-one (66.4 g, 0.376 mol) in anhydrous tetrahydrofuran (350 ml) is added in 1 hour to a mixture of distilled diethylcarbonate (116 ml, 0.957 mol), 80% sodium hydride (39.7 g, 1.32 mol) and anhydrous tetrahydrofuran (350 ml) heated to 60° C. The thus obtained reaction mixture is refluxed for 4 hours and then cooled. Acetic acid is then added dropwise up to acidic pH and water is added until complete dissolution of the precipitate occurs. The solution is extracted with ethyl ether, the organic phase is washed with water and with a sodium bicarbonate solution, dried and evaporated to dryness. The thus obtained oily product is purified by distillation under reduced pressure yielding 90 g of 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid ethyl ester. B.p.0.4 mmHg 160°-165° C.
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